Product packaging for 4-(1-Aminoethyl)aniline(Cat. No.:CAS No. 90434-58-5)

4-(1-Aminoethyl)aniline

Cat. No.: B1284130
CAS No.: 90434-58-5
M. Wt: 136.19 g/mol
InChI Key: CDSPOZXUDJUBEZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Considerations of 4-(1-Aminoethyl)aniline

The precise naming and structural representation of this compound are critical for unambiguous scientific communication. These aspects, including its stereochemistry, define its interactions and reactivity.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . sigmaaldrich.comsynquestlabs.com In research and commercial contexts, it is also known by synonyms such as 4-Amino-α-methylbenzylamine. chemscene.com The dihydrochloride (B599025) salt form is frequently used to improve stability and solubility. vulcanchem.com

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound sigmaaldrich.comsynquestlabs.com
CAS Number 90434-58-5 synquestlabs.combldpharm.com
Molecular Formula C₈H₁₂N₂ synquestlabs.com
Molecular Weight 136.19 g/mol
Canonical SMILES CC(C1=CC=C(C=C1)N)N

| InChI Key | RBTZGSNSUNOPNF-UHFFFAOYSA-N |

This table is interactive. Click on the headers to sort.

The presence of a chiral center at the carbon atom of the ethylamine (B1201723) group gives rise to two distinct stereoisomers: (R)-4-(1-Aminoethyl)aniline and (S)-4-(1-Aminoethyl)aniline. vulcanchem.com This stereoisomerism is a critical feature, as the specific spatial arrangement of atoms can lead to different biological activities and chemical properties in chiral environments.

The (R)-enantiomer, systematically named 4-[(1R)-1-aminoethyl]aniline, and the (S)-enantiomer, (S)-4-(1-Aminoethyl)aniline, are often separated and used in stereospecific synthesis. sigmaaldrich.comnih.gov The resolution of these enantiomers is crucial for applications requiring optical purity, such as in the development of certain pharmaceuticals. vulcanchem.com The dihydrochloride salts of the individual enantiomers, like (R)-4-(1-Aminoethyl)aniline dihydrochloride, are also commonly used in research. chemscene.comsmolecule.comsun-shinechem.com

Table 2: Properties of Chiral Isomers

Isomer IUPAC Name CAS Number
(R)-enantiomer 4-[(1R)-1-aminoethyl]aniline sigmaaldrich.com 65645-32-1 vulcanchem.com

| (S)-enantiomer | 4-[(1S)-1-aminoethyl]aniline nih.gov | 408368-69-4 bldpharm.com |

This table is interactive. Click on the headers to sort.

This compound belongs to the broader class of arylalkylamines, which are compounds containing an aromatic ring substituted with an alkylamine group. ebi.ac.uk This class includes a wide range of both natural and synthetic compounds, many of which are related to monoamine neurotransmitters and are used in various medications. ebi.ac.uk

Structural analogues of this compound are extensively studied to understand structure-activity relationships. These analogues can have different substituents on the aromatic ring or variations in the alkylamine side chain. For example, 2-(4-Aminophenyl)ethylamine, also known as 4-(2-aminoethyl)aniline, is a structural isomer used as an intermediate in the synthesis of pharmaceuticals and dyes. chemimpex.comvwr.com Other related compounds include 3-(1-Aminoethyl)aniline and 4-(Aminomethyl)aniline. synquestlabs.com Modifications, such as the addition of a methanesulfonamide (B31651) group to form N-[4-(1-aminoethyl)phenyl]methanesulfonamide, are explored for potential therapeutic applications.

Historical Context and Significance in Chemical Research

While a detailed historical timeline is not extensively documented in readily available literature, the significance of this compound and its analogues is evident from their application in synthetic chemistry. The synthesis of related structures, such as secondary arylamines from renewable resources like (−)-shikimic acid, highlights the ongoing effort to develop novel synthetic routes for this class of compounds. researchgate.net The core structure of this compound is a recurring motif in the development of new chemical entities. Its utility as a building block is demonstrated in its use for creating thiourea (B124793) derivatives and other complex molecules. researchgate.netscienceopen.com

Current Research Landscape and Future Directions for this compound Studies

Current research involving this compound and its derivatives is diverse. It is used as an intermediate in the synthesis of compounds with potential biological activities. For example, its structural analogue, 4-(2-aminoethyl)aniline, is used in polycondensation reactions and in the chemical modification of materials like silk fibroin. scbt.comsigmaaldrich.com A derivative, 4-[2-(Boc-amino)ethyl]aniline, serves as an intermediate for chemical research, where the Boc protecting group allows for selective reactions. fishersci.fi

Future research is likely to continue leveraging the versatile structure of this compound. Potential directions include the development of new catalysts for enantioselective synthesis to avoid resolution steps for the chiral isomers. vulcanchem.com Furthermore, its application as a scaffold in constructing multifunctional molecules for various scientific fields remains an active area of investigation. mdpi.com The synthesis of novel derivatives for applications in areas such as materials science and medicinal chemistry, including the development of inhibitors for enzymes like carbonic anhydrases, is an ongoing pursuit. researchgate.netscienceopen.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B1284130 4-(1-Aminoethyl)aniline CAS No. 90434-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminoethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSPOZXUDJUBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574821
Record name 4-(1-Aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90434-58-5
Record name 4-(1-Aminoethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 4 1 Aminoethyl Aniline

Synthetic Routes to 4-(1-Aminoethyl)aniline and its Derivatives

The preparation of this compound can be approached through various chemical transformations, typically starting from commercially available substituted benzene (B151609) compounds. The choice of route depends on factors such as scale, desired purity, and stereochemical requirements.

In a laboratory setting, multi-step sequences are common, allowing for precise control over the chemical transformations. These protocols often begin with precursors like 4-nitroacetophenone or 4-aminoacetophenone, which provide the basic carbon skeleton.

A primary route to this compound involves the transformation of the ketone group of a substituted acetophenone (B1666503). One common method is the reduction of an oxime intermediate.

Pathway: Oxime Reduction A robust synthesis starts with 4-nitroacetophenone. This precursor is advantageous as the nitro group is less reactive than an amino group under the conditions required to modify the acetyl group.

Oxime Formation: 4-nitroacetophenone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, to form 4-nitroacetophenone oxime. magritek.com

Oxime Reduction: The C=N-OH group of the oxime is then reduced to the primary amine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium catalyst) or chemical reductants like lithium aluminum hydride (LiAlH₄).

Nitro Group Reduction: The final step is the reduction of the nitro group to the aniline's primary amino group. Catalytic hydrogenation is a common and efficient method for this transformation, yielding the final product, this compound. researchgate.net

The table below outlines the key transformations in this pathway.

Table 1: Oxime Reduction Pathway for this compound Synthesis

Step Starting Material Reagent(s) Intermediate/Product
1 4-Nitroacetophenone Hydroxylamine hydrochloride, Base 4-Nitroacetophenone oxime
2 4-Nitroacetophenone oxime H₂, Pd/C or LiAlH₄ 4-(1-Aminoethyl)nitrobenzene

An alternative approach is the reductive amination of 4-aminoacetophenone. However, this can be complicated by the reactivity of the existing aniline (B41778) group. Therefore, a protection-deprotection strategy is often employed.

Nucleophilic substitution offers another versatile route, typically involving an Sₙ2 reaction mechanism where a nitrogen-containing nucleophile displaces a leaving group. organic-chemistry.orgucalgary.ca

Pathway: Sₙ2 Displacement This pathway also benefits from using a nitrated precursor to avoid side reactions with the aniline amine.

Ketone Reduction: 4-nitroacetophenone is first reduced to the corresponding alcohol, 1-(4-nitrophenyl)ethanol, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Formation of a Leaving Group: The hydroxyl group of the alcohol is a poor leaving group and must be converted into a better one. organic-chemistry.org This is often achieved by reacting the alcohol with tosyl chloride to form a tosylate or with an acid like HBr to form an alkyl bromide.

Nucleophilic Displacement: The intermediate with the good leaving group is then reacted with a nitrogen nucleophile. Sodium azide (B81097) (NaN₃) is commonly used, followed by reduction of the resulting azide to the amine. Alternatively, ammonia (B1221849) can be used as the nucleophile, although this can sometimes lead to overalkylation. ucalgary.ca

Nitro Group Reduction: As with the previous method, the final step is the reduction of the nitro group to yield this compound.

The table below summarizes the key steps in the nucleophilic substitution pathway.

Table 2: Nucleophilic Substitution Pathway for this compound Synthesis

Step Starting Material Reagent(s) Intermediate/Product
1 4-Nitroacetophenone NaBH₄ 1-(4-Nitrophenyl)ethanol
2 1-(4-Nitrophenyl)ethanol Tosyl chloride or HBr 1-(4-Nitrophenyl)ethyl tosylate/bromide
3 1-(4-Nitrophenyl)ethyl tosylate/bromide 1. NaN₃ 2. H₂, Pd/C 4-(1-Aminoethyl)nitrobenzene

Industrial Production Considerations

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires consideration of cost, safety, efficiency, and environmental impact.

Starting Materials: Industrial processes would favor inexpensive and readily available starting materials, such as nitrobenzene (B124822) derivatives, over more complex or costly ones. researchgate.net

Catalysis: Catalytic methods, particularly catalytic hydrogenation, are highly preferred over stoichiometric reagents like LiAlH₄ or NaBH₄. Catalytic processes are more atom-economical, generate less waste, and are often cheaper to operate on a large scale.

Process Safety: Reactions involving high pressure (e.g., hydrogenation) or highly reactive reagents require specialized equipment and stringent safety protocols.

Purification: On an industrial scale, purification methods like fractional distillation are generally more cost-effective than chromatographic techniques for achieving the desired product purity.

Since this compound contains a stereocenter at the carbon atom adjacent to the two amino groups, it exists as a pair of enantiomers: (R)-4-(1-Aminoethyl)aniline and (S)-4-(1-Aminoethyl)aniline. The synthetic methods described above typically produce a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, known as chiral resolution, is crucial for applications where stereochemistry is important, such as in the pharmaceutical industry. nih.govmdpi.com

The separation of the racemic this compound into its pure enantiomers is a critical step for obtaining stereochemically pure material. wikipedia.org

Diastereomeric Salt Crystallization: This is the most common classical method for chiral resolution on a larger scale. wikipedia.org

Salt Formation: The racemic amine is treated with a single enantiomer of a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid or (S)-mandelic acid. This acid-base reaction forms a pair of diastereomeric salts.

Separation: Diastereomers have different physical properties, including solubility. By carefully choosing the solvent system, one of the diastereomeric salts can be induced to crystallize preferentially while the other remains in solution. rsc.org

Liberation of Enantiomer: The crystallized salt is separated by filtration and then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free, enantiomerically enriched amine. The other enantiomer can be recovered from the remaining solution (the mother liquor) by a similar process.

The table below illustrates the process of chiral resolution by diastereomeric salt formation.

Table 3: Chiral Resolution via Diastereomeric Salt Crystallization

Step Process Description
1 Reaction (R/S)-4-(1-Aminoethyl)aniline + L-(+)-Tartaric Acid
2 Formation Mixture of two diastereomeric salts: [(R)-Amine · L-Tartrate] and [(S)-Amine · L-Tartrate]
3 Crystallization One diastereomer (e.g., [(R)-Amine · L-Tartrate]) crystallizes due to lower solubility.
4 Isolation Filtration separates the solid salt from the dissolved salt.

Other methods for obtaining single enantiomers include chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase, and enzymatic resolution, where an enzyme selectively reacts with one of the enantiomers. mdpi.commdpi.com Furthermore, asymmetric synthesis, which aims to create the desired enantiomer directly using chiral catalysts or auxiliaries, represents a more advanced strategy to avoid the need for resolution. nih.gov

Synthesis of Chiral Enantiomers

Asymmetric Reduction Methods

Asymmetric reduction of prochiral ketones is a fundamental and widely employed strategy for the synthesis of chiral alcohols, which can be further converted to chiral amines. In the context of this compound synthesis, this involves the enantioselective reduction of the carbonyl group in 4-aminoacetophenone. A prominent method for achieving this transformation is asymmetric transfer hydrogenation (ATH).

Asymmetric transfer hydrogenation utilizes a hydrogen donor, typically isopropanol (B130326) or a formic acid/triethylamine mixture, in the presence of a chiral transition metal catalyst. Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed for this purpose. While specific data for the ATH of 4-aminoacetophenone is not extensively detailed in readily available literature, the reduction of the closely related acetophenone serves as a well-established model. For instance, Noyori-type homogeneous Ru-catalysts with chiral amino-alcohol ligands have demonstrated high efficiency and enantioselectivity in the ATH of acetophenone, achieving enantiomeric excesses (ee) of up to 92%. rug.nl It is anticipated that similar catalytic systems would be effective for 4-aminoacetophenone, though the electronic effect of the para-amino group might influence the reaction kinetics and stereoselectivity.

Table 1: Illustrative Examples of Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Catalyst System Substrate H-Source Yield (%) ee (%) Reference
[RuCl₂(p-cymene)]₂ / (1R,2S)-(+)-cis-1-amino-2-indanol Acetophenone i-PrOH >95 92 rug.nlrug.nl
Ir(III)-ferrocenyl phosphinite complexes Substituted Acetophenones i-PrOH/KOH up to 99 up to 60 researchgate.net
Rh(III)-Cp* with monosulfonamide ligands Acetophenone HCOOH/NEt₃ - - researchgate.net
Enantioselective Reductive Amination Strategies

Direct enantioselective reductive amination (ERA) of a ketone offers a more atom-economical route to chiral amines by combining the amination and reduction steps into a single transformation. This one-pot reaction of a ketone (4-aminoacetophenone) with an amine source and a reducing agent in the presence of a chiral catalyst is a powerful tool for the synthesis of this compound.

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for the synthesis of chiral amines. Iridium, rhodium, and ruthenium complexes bearing chiral phosphine (B1218219) ligands are at the forefront of this technology. These reactions typically utilize molecular hydrogen as the reductant. While direct reductive amination of 4-aminoacetophenone with ammonia or a protected amine source is feasible, the development of highly efficient catalysts for this specific transformation is an ongoing area of research. A two-step process, involving the formation of an imine from 4-aminoacetophenone followed by asymmetric hydrogenation, is also a common and effective strategy. For aryl ketones, Ir-f-Binaphane complexes have shown high activities and enantioselectivities (up to 96% ee) in the presence of additives like Ti(OiPr)₄ and I₂. google.com

Table 2: Examples of Metal-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

Catalyst System Substrate Amine Source Yield (%) ee (%) Reference
Ir-Xyliphos Methoxyacetone 2-Methyl-5-ethyl-aniline >99 78 google.com
Rh-chiral diphosphine α-Keto acid derivatives Benzylamine 59 38 google.com
Nickel / (R,R)-QuinoxP* Acetophenone / p-tosylamine H₂ - - researchgate.net

Organocatalytic asymmetric reductive amination has emerged as a powerful metal-free alternative. These reactions often employ a chiral Brønsted acid, such as a BINOL-derived phosphoric acid, to activate the intermediate imine towards reduction by a hydride donor like a Hantzsch ester or a benzothiazoline. researchgate.netmdpi.com This methodology has been successfully applied to a variety of ketones and amines, affording the corresponding chiral amines in high yields and enantioselectivities. The reaction proceeds through the formation of a chiral iminium ion, which is then stereoselectively reduced. While specific examples for the direct reductive amination of 4-aminoacetophenone are not abundant, the general success of this method with other aryl ketones suggests its potential applicability. researchgate.netmdpi.com

Table 3: Organocatalytic Asymmetric Reductive Amination of Ketones

Catalyst Hydride Source Substrate Type Amine Type Yield (%) ee (%) Reference
Chiral Phosphoric Acid (TRIP) Hantzsch Ester α-Branched Aldehydes p-Anisidine Excellent Excellent researchgate.net
Chiral Phosphoric Acid Hantzsch Ester β-Tetralones Anilines Good Good to High mdpi.com

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for chiral amine synthesis. Two main classes of enzymes are employed for the reductive amination of ketones: transaminases (TAs) and reductive aminases (RedAms). frontiersin.org

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., alanine (B10760859) or isopropylamine) to a ketone acceptor (4-aminoacetophenone). This process is reversible, and strategies to drive the equilibrium towards product formation are often necessary. A variant of the Chromobacterium violaceum amine transaminase has shown increased activity towards 4'-substituted acetophenones.

Reductive aminases, a subclass of imine reductases (IREDs), utilize a nicotinamide (B372718) cofactor (NAD(P)H) to reduce an imine formed in situ from a ketone and an amine. These enzymes can achieve high conversions and enantioselectivities. frontiersin.orgnih.gov While broad screening of IREDs has been conducted on various ketones and amines, specific high-performing candidates for the synthesis of this compound from 4-aminoacetophenone would need to be identified through dedicated screening and enzyme engineering efforts. nih.gov

Table 4: Biocatalytic Reductive Amination for Chiral Amine Synthesis

Enzyme Type Enzyme Example Substrate Amine Donor Cofactor Yield (%) ee (%) Reference
ω-Transaminase From Vibrio fluvialis Acetophenone L-Alanine PLP 92.1 >99 researchgate.net
Reductive Aminase From Aspergillus calidoustus Various Ketones Various Amines NADPH up to 97 >99 frontiersin.org
ω-Transaminase From Arthrobacter sp. 2-hydroxy-5-fluoroacetophenone (R)-α-methylbenzylamine PLP ~50 (scaled-up) up to 100 nih.gov

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactions

The chemical reactivity of this compound is characterized by the presence of two nucleophilic centers: the primary aromatic amine and the primary aliphatic amine. The lone pair of electrons on the nitrogen atoms allows this compound to participate in a variety of nucleophilic reactions.

Acylation: The amino groups of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon of the acylating agent. chemguide.co.uk The reaction of anilines with acetic anhydride (B1165640) to form acetanilides is a classic example. brainly.in Given the two amino groups in this compound, selective acylation would likely be challenging without the use of protecting groups, with the more basic aliphatic amine expected to react preferentially under certain conditions.

Alkylation: The nitrogen atoms in this compound can also act as nucleophiles in SN2 reactions with alkyl halides. masterorganicchemistry.com This results in the formation of secondary, tertiary, and potentially quaternary ammonium (B1175870) salts. The reaction of aniline with excess methyl iodide, for instance, leads to the formation of N,N,N-trimethylanilinium iodide. doubtnut.com Similar to acylation, controlling the degree of alkylation on the two amino groups of this compound would require careful control of reaction conditions and stoichiometry. The aliphatic amine is generally more nucleophilic than the aromatic amine, whose lone pair is delocalized into the benzene ring, suggesting that alkylation would preferentially occur at the ethylamine (B1201723) nitrogen. masterorganicchemistry.com

Condensation Reactions, including Schiff Base Formation

Condensation reactions are a cornerstone of the chemical reactivity of this compound, primarily through the formation of imines, commonly known as Schiff bases. These reactions involve the nucleophilic attack of one or both of the primary amino groups on a carbonyl compound, such as an aldehyde or a ketone, followed by the elimination of a water molecule. jetir.org The general mechanism involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond characteristic of an imine. youtube.com

Given the presence of two primary amino groups with different reactivities (the aliphatic amine being more basic and nucleophilic than the aromatic amine), selective condensation can be achieved by controlling the reaction conditions. For instance, reacting this compound with one equivalent of an aldehyde or ketone would likely lead to preferential reaction at the more nucleophilic aliphatic amino group.

Schiff bases derived from aromatic amines are valuable intermediates in organic synthesis and are known for their wide range of applications, including as ligands in coordination chemistry. jetir.org The formation of a Schiff base from this compound and a suitable carbonyl compound can be represented by the following general reaction:

General Schiff Base Formation:

H₂N-CH(CH₃)-C₆H₄-NH₂ + R-CHO → H₂N-CH(CH₃)-C₆H₄-N=CH-R + H₂O

H₂N-CH(CH₃)-C₆H₄-NH₂ + R₂C=O → H₂N-CH(CH₃)-C₆H₄-N=CR₂ + H₂O

The reaction is typically carried out in a suitable solvent, and often with acid catalysis to facilitate the dehydration step. jetir.org The specific product formed will depend on the stoichiometry of the reactants and the reaction conditions.

Acylation and Sulfonation Reactions

The amino groups of this compound are susceptible to acylation and sulfonation reactions, which are important for the introduction of acyl and sulfonyl groups, respectively. These reactions are crucial for protecting the amino groups or for synthesizing more complex molecules. pearson.com

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride, acid anhydride, or a carboxylic acid. scribd.com The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amino group attacks the carbonyl carbon of the acylating agent. As with condensation reactions, the relative reactivity of the two amino groups will influence the outcome of the reaction. The more nucleophilic aliphatic amine is expected to react preferentially. Microwave-assisted acylation of anilines with acetic acid has been shown to be an efficient and environmentally friendly method. ymerdigital.com

Sulfonation: Sulfonation of aromatic amines can occur at either the nitrogen atom (N-sulfonation or sulfamation) or on the aromatic ring (C-sulfonation). The reaction with sulfuric acid typically first forms the aniline hydrogen sulfate. google.com Thermal rearrangement of an initially formed N-sulfamate can lead to the para-sulfonyl aniline. chemrxiv.orgnih.gov The reaction conditions, such as temperature and the nature of the sulfonating agent (e.g., sulfuric acid, oleum), play a critical role in determining the product distribution. google.com For this compound, sulfonation would likely occur at the aromatic ring, para to the amino group, or on the amino groups themselves.

Reaction TypeReagent ExampleProduct Type
AcylationAcetic anhydrideAmide
SulfonationSulfuric acidSulfonamide/Sulfonic acid

Oxidation and Reduction Pathways

The chemical behavior of this compound is significantly influenced by oxidation and reduction reactions.

Oxidation: The oxidation of aromatic amines can be complex, leading to a variety of products depending on the oxidizing agent and reaction conditions. The amino groups are susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric compounds. nih.gov The oxidation of aniline itself can yield products like benzoquinones. The presence of the ethylamine substituent on the ring will influence the regioselectivity of oxidation reactions on the aromatic nucleus. Laccase-catalyzed oxidation of some aromatic amines has been shown to lead to oligomeric or polymeric products. nih.gov

Reduction: While this compound is already in a reduced form, reduction pathways are crucial for its synthesis from corresponding nitroaromatic precursors. For instance, the catalytic hydrogenation of a precursor like 4-(1-nitroethyl)nitrobenzene over a suitable catalyst (e.g., palladium on carbon) would yield this compound. The reduction of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis. researchgate.net

Reductive Amination Processes

Reductive amination is a powerful and versatile method for the synthesis of amines, including this compound itself or its derivatives. wikipedia.orgjocpr.com This reaction involves the conversion of a carbonyl group to an amine via an intermediate imine. wikipedia.org this compound can be synthesized via the reductive amination of 4-aminoacetophenone. In this process, 4-aminoacetophenone would first react with ammonia to form an imine, which is then reduced in situ to the desired diamine.

Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) [NaB(OAc)₃H]. youtube.comwikipedia.org Catalytic hydrogenation over platinum, palladium, or nickel catalysts is also a widely used method. wikipedia.org

The general steps for the synthesis of this compound via reductive amination are:

Reaction of 4-aminoacetophenone with ammonia to form an imine intermediate.

In situ reduction of the imine to form this compound.

This method is highly valued in green chemistry due to its potential for being a one-pot, catalytic process under mild conditions. wikipedia.org

Carbonyl PrecursorAmine SourceReducing Agent ExampleProduct
4-AminoacetophenoneAmmoniaSodium cyanoborohydrideThis compound

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond (alkene or alkyne). nih.gov This reaction is an atom-economical method for the formation of C-N bonds. nih.gov While the direct hydroamination of unactivated alkenes is challenging, the hydroamination of alkynes is more established, often requiring a catalyst. nih.govnih.gov

This compound, with its two primary amino groups, could potentially undergo hydroamination with alkynes or alkenes. The reaction would likely be catalyzed by transition metal complexes, such as those based on gold or other late transition metals. nih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be dependent on the specific catalyst and substrate used. The reaction with an alkyne would initially yield an enamine or imine, which could then tautomerize or be reduced. nih.gov

Carbon-Carbon Bond Cleavage Mechanisms

While not a common synthetic route to this compound, carbon-carbon bond cleavage reactions are a fundamental aspect of organic chemistry. In specific contexts, C-C bond cleavage can be a key step in the degradation or transformation of molecules. For instance, certain enzymatic reactions can catalyze the cleavage of C(sp³)-C(sp³) bonds. nih.gov In the context of lignin (B12514952) valorization, C-C bond cleavage is a critical step in breaking down the complex polymer into smaller, more valuable aromatic compounds. tue.nltue.nl While not directly applicable to the routine synthesis of this compound, understanding these mechanisms provides insight into potential side reactions or degradation pathways under harsh conditions. Acid-mediated carbon-carbon bond cleavage has also been observed in strained ring systems. rsc.org

Formation of N-Heterocycles

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of N-heterocycles. The two amino groups can participate in cyclization reactions with suitable dielectrophiles to form various heterocyclic rings. For example, reaction with a dicarbonyl compound or its equivalent could lead to the formation of a diazepine (B8756704) or other related heterocyclic systems.

A general strategy for the synthesis of N-heterocycles involves the hydrogenation of dicarboxylic acids or their esters in the presence of anilines, which can lead to the formation of cyclic amines. rsc.org Furthermore, tandem reactions involving the acylation of ortho-substituted amines followed by intramolecular cyclization are a powerful tool for constructing diverse nitrogen heterocycles. rsc.org The specific heterocyclic product formed from this compound would depend on the nature of the cyclizing agent and the reaction conditions employed. For instance, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of fused heterocyclic systems through a Michael addition followed by cyclization.

Advanced Characterization and Analytical Methodologies for 4 1 Aminoethyl Aniline in Research

Spectroscopic Analysis Techniques

Spectroscopy is fundamental to the molecular characterization of 4-(1-Aminoethyl)aniline, providing detailed information about its atomic composition and bond structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. slideshare.net By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides a detailed map of the molecular framework. slideshare.net

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment. The protons on the aromatic ring typically appear as a complex multiplet pattern in the downfield region (approximately δ 6.5-7.5 ppm), characteristic of a para-substituted benzene (B151609) ring. rsc.org The methine (CH) proton of the aminoethyl group would present as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would, in turn, appear as a doublet. The protons of the two amine groups (aromatic NH₂ and aliphatic NH₂) would generally produce broad singlet signals that can be confirmed by D₂O exchange. libretexts.org

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. It would show distinct signals for the four unique carbons of the para-substituted aromatic ring, as well as separate signals for the methine and methyl carbons of the ethylamine (B1201723) side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupNucleusPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic¹H6.5 - 7.5Multiplet
Aliphatic CH¹H~2.5 - 3.5Quartet
Aliphatic CH₃¹H~1.0 - 1.5Doublet
Amine (NH₂)¹HVariable (broad)Singlet
Aromatic¹³C110 - 150Singlet
Aliphatic CH¹³C~40 - 50Singlet
Aliphatic CH₃¹³C~20 - 25Singlet

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides clear evidence for its key structural features. The presence of a primary amine (R-NH₂) is characterized by a pair of medium-intensity absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orgorgchemboulder.com

Additionally, a distinct N-H bending vibration for the primary amine is typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com The C-N stretching vibration of the aromatic amine appears as a strong band between 1335-1250 cm⁻¹, while the aliphatic C-N stretch is found in the 1250–1020 cm⁻¹ region. orgchemboulder.com Aromatic C-H stretching and C=C ring stretching vibrations further confirm the presence of the benzene ring.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300Medium (two bands)
Primary AmineN-H Bend1650 - 1580Variable
Aromatic AmineC-N Stretch1335 - 1250Strong
Aliphatic AmineC-N Stretch1250 - 1020Medium-Weak
Aromatic RingC=C Stretch~1600 & ~1500Medium

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation patterns under electron ionization (EI). nih.gov The molecular ion peak [M]⁺ would correspond to the exact mass of the compound (C₈H₁₂N₂), which is approximately 136.10 g/mol .

High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula. The fragmentation pattern in EI-MS is also characteristic; a prominent fragment would likely result from the alpha-cleavage of the C-C bond next to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) to produce a stable iminium ion at m/z 121. This fragmentation is a hallmark of such structures and aids in its positive identification. nih.gov MS is also highly sensitive for assessing purity by detecting trace impurities with different mass-to-charge ratios.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic method for the analysis and purification of this compound. bldpharm.combldpharm.comambeed.com Typically, a reversed-phase HPLC (RP-HPLC) method is employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water, acetonitrile, or methanol (B129727) with pH modifiers).

This technique allows for the effective separation of this compound from starting materials, byproducts, and other impurities. Quantification is achieved by integrating the area of the analyte's peak from the chromatogram and comparing it to a calibration curve generated from standards of known concentration. The chiral nature of this compound also allows for its separation into individual enantiomers ((R)- and (S)-forms) using specialized chiral HPLC columns. sigmaaldrich.com

While this compound possesses a UV-active aromatic ring, its molar absorptivity may be insufficient for detecting very low concentrations. To overcome this, pre-column derivatization is a widely used strategy to enhance detection sensitivity and selectivity. thermofisher.comgreyhoundchrom.comactascientific.com This process involves reacting the primary amino groups of the analyte with a labeling reagent before injection into the HPLC system. actascientific.com

The reaction attaches a chromophore or fluorophore to the molecule, resulting in a derivative with strong UV absorption or fluorescence emission, which can be detected at much lower levels. thermofisher.com Common derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC). thermofisher.comactascientific.com This approach not only improves detection limits but can also improve the chromatographic properties of the analyte. thermofisher.com For instance, derivatization of primary aromatic amines with reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) has been shown to yield derivatives with excellent fluorescent properties and good chromatographic resolution. nih.gov

Table 3: Common Pre-column Derivatization Reagents for Primary Amines in HPLC

ReagentAbbreviationDetection MethodKey Advantage
o-PhthalaldehydeOPAFluorescenceRapid reaction with primary amines
9-Fluorenylmethyl chloroformateFMOC-ClFluorescenceReacts with both primary and secondary amines
Dansyl chlorideDNS-ClFluorescence / UVForms stable derivatives
PhenylisothiocyanatePITCUVEdman's reagent, classic for amino acid analysis

High-Performance Liquid Chromatography (HPLC) Applications

Chiral HPLC for Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a cornerstone technique for the separation of enantiomers. csfarmacie.cz The resolution of chiral compounds like this compound is crucial as enantiomers can exhibit different biological activities. csfarmacie.cz The choice of the CSP is a critical factor for successful enantiomeric separation. yakhak.org Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, have demonstrated high efficiency in resolving chiral amines. yakhak.org

The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase. These interactions can include hydrogen bonding, charge transfer, and steric hindrance, leading to different retention times for each enantiomer. scas.co.jp For the analysis of chiral amines, derivatization is often employed to enhance detectability and improve separation. yakhak.org For instance, derivatizing chiral amines with nitrobenzoxadiazole (NBD) allows for sensitive detection using both ultraviolet (UV) and fluorescence (FL) detectors. yakhak.org

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol, is optimized to achieve the best resolution. yakhak.orgchromatographyonline.com The flow rate and column temperature are also critical parameters that are fine-tuned to ensure optimal separation. yakhak.org The versatility of chiral HPLC allows for its application in both analytical and preparative scales, enabling the determination of enantiomeric purity and the isolation of pure enantiomers. csfarmacie.cz

Table 1: Exemplary Chiral HPLC Conditions for Amine Separation

Parameter Condition Source
Column Chiralpak IE, Chiralcel OD-H yakhak.org
Mobile Phase 10-30% 2-propanol in hexane (v/v) yakhak.org
Flow Rate 1 mL/min yakhak.org
Detection UV (310 nm) and Fluorescence (Ex: 470 nm, Em: 530 nm) yakhak.org
Derivatizing Agent Nitrobenzoxadiazole (NBD) yakhak.org

| Mode | Normal-phase | chromatographyonline.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds, including aniline (B41778) derivatives. scioninstruments.comimist.ma This technique is widely used for both qualitative and quantitative analysis in various fields such as environmental monitoring and forensic science. nist.gov For the analysis of anilines, which can be prone to adsorption and decomposition, proper sample preparation and derivatization are often necessary. thermofisher.com

In GC analysis of amines, derivatization can serve multiple purposes: it can increase the volatility of the compound, improve thermal stability, and enhance the chromatographic peak shape. For instance, derivatization with reagents like heptafluorobutyric anhydride (B1165640) (HFBA) has been successfully used for the GC-MS analysis of amphetamine-type compounds, which are structurally related to this compound. jfda-online.com Another approach involves derivatization with 4-carbethoxyhexafluorobutyryl chloride for the quantification of aniline in biological samples. nih.gov

The choice of the GC column is critical for achieving good separation. Fused silica (B1680970) capillary columns, such as those coated with SE-54, are commonly used. epa.gov The temperature program of the GC oven is optimized to ensure efficient separation of the analytes. figshare.com The mass spectrometer acts as a highly sensitive and selective detector, providing structural information that aids in the definitive identification of the compounds. scioninstruments.com

Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis

Parameter Condition Source
Column 30 m x 0.25 mm fused silica capillary column (e.g., SE-54) epa.gov
Injection Mode Splitless epa.gov
Derivatizing Agent Heptafluorobutyric anhydride (HFBA) or 4-carbethoxyhexafluorobutyryl chloride jfda-online.comnih.gov
Detector Mass Spectrometer (MS) scioninstruments.com

| Ionization Mode | Electron Ionization (EI) | scioninstruments.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace analysis of a wide range of compounds, including primary aromatic amines in complex matrices like urine and groundwater. d-nb.infonih.gov The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of analytes from the matrix, followed by their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns. researchgate.net

For the analysis of aromatic amines, reversed-phase HPLC is often employed, using columns such as those with biphenyl (B1667301) stationary phases. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with the addition of formic acid to improve ionization efficiency in the mass spectrometer. d-nb.info The use of a gradient elution, where the mobile phase composition is changed over time, allows for the separation of a wide range of analytes with different polarities in a single run. d-nb.info

The mass spectrometer is usually operated in the electrospray ionization (ESI) positive ion mode, and data is acquired using multiple reaction monitoring (MRM). d-nb.infonih.gov In MRM, a specific precursor ion for the analyte of interest is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This high specificity minimizes interferences from the matrix and allows for very low detection limits. researchgate.net Recent advancements in LC-MS/MS allow for the direct analysis of some compounds without the need for derivatization, simplifying the workflow. restek.com

Table 3: LC-MS/MS Conditions for Aromatic Amine Analysis

Parameter Condition Source
Column Ultra biphenyl (100 mm x 2.1 mm, 5 µm) nih.gov
Mobile Phase A: Water with 0.1% formic acid; B: Methanol:Acetonitrile (25:75, v:v) with 0.1% formic acid d-nb.info
Ionization Mode Electrospray Ionization Positive (ESI+) d-nb.info
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov

| Sample Preparation | Hydrolysis and liquid-liquid extraction for urine samples | nih.gov |

Derivatization Strategies for Analytical Purposes

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. libretexts.org For amines like this compound, derivatization is often employed to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. thermofisher.com

Chromophore and Fluorophore Tagging for Enhanced Detection

Many amines, including this compound, lack a strong chromophore or fluorophore, making their detection by UV or fluorescence detectors challenging, especially at low concentrations. squ.edu.om Tagging these molecules with a chromophoric or fluorophoric group through derivatization can significantly enhance their detectability. squ.edu.omnih.gov

Common derivatizing reagents for this purpose include:

Dansyl chloride (5-Dimethylamino-1-naphthalenesulfonyl chloride): Reacts with primary and secondary amines to form highly fluorescent derivatives. thermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, fluorescent adducts. thermofisher.com

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.com

Nitrobenzoxadiazole (NBD) derivatives: Such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), are fluorogenic reagents that react with amines. thermofisher.com

The choice of reagent depends on the specific requirements of the analysis, such as the desired sensitivity and the compatibility with the chosen chromatographic system. thermofisher.com For instance, 4-(2-aminoethyl)aniline itself has been used as a derivatizing agent to tag carbohydrates, enabling their UV detection and subsequent analysis by HPLC. nih.govresearchgate.net

Isotopic Labeling for Quantitative Analysis

Isotopic labeling is a powerful strategy for accurate quantitative analysis, particularly in complex biological samples, using mass spectrometry. acs.orgnih.gov This technique involves introducing a stable isotope (e.g., ¹³C or ²H) into the analyte or a derivatizing reagent. acs.org When a sample is mixed with an isotopically labeled internal standard of the analyte, the two forms co-elute during chromatography but are distinguished by the mass spectrometer due to their mass difference. nih.gov This allows for precise quantification by measuring the ratio of the peak intensities of the native and labeled analyte, which corrects for variations in sample preparation and instrument response. nih.gov

Several isotopic labeling strategies are available for amines:

Stable-Isotope Dimethylation: This method uses formaldehyde (B43269) (either normal or isotopically labeled with ¹³C or ²H) to label primary and secondary amines through reductive amination. acs.org This approach is robust and can be used for global quantification of amine-containing metabolites. acs.org

Isotopic Derivatization Reagents: Reagents like ¹²C- and ¹³C-dansyl chloride can be used to label amines in different samples, which are then mixed and analyzed together for relative quantification. nih.gov This differential labeling approach is highly effective for comparative metabolomics. nih.gov

This method significantly improves the precision of relative quantification by minimizing errors from run-to-run irreproducibility. google.com

Reagents for Specific Amine Discrimination

In addition to enhancing detection and quantification, certain derivatization reagents can be used to discriminate between different types of amines or even between enantiomers of a chiral amine. semi.ac.cnacs.org

Chiral Derivatizing Agents (CDAs): For the analysis of chiral amines by techniques like NMR or achiral chromatography, a chiral derivatizing agent can be used to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified. acs.org Examples of CDAs for primary amines include enantiopure forms of compounds like (R)- or (S)-BOC-phenylglycine. researchgate.net

Class-Selective Reagents: Some reagents exhibit selectivity towards a specific class of amines. For example, o-phthalaldehyde (OPA) reacts specifically with primary amines, while reagents like NBD chloride and NBD fluoride (B91410) can react with both primary and secondary amines. thermofisher.com This differential reactivity can be exploited to selectively analyze or discriminate between amine types. thermofisher.com Colorimetric sensor arrays have also been developed that use a combination of an amine-selective dye and polymers of different polarities to discriminate between closely related volatile primary amines. semi.ac.cn

Molecularly Imprinted Polymers (MIPs) for Selective Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to possess specific recognition sites for a target molecule. rsc.orgmdpi.com This is achieved through a process known as molecular imprinting, where functional monomers self-assemble around a template molecule and are subsequently polymerized in the presence of a cross-linker. mdpi.comjku.at Removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target analyte, enabling selective rebinding. rsc.orgmdpi.com These robust polymers offer an alternative to natural receptors, with high stability under various temperatures, pressures, and pH conditions. mdpi.commdpi.com

Design and Synthesis of 4-(2-Aminoethyl)aniline Imprinted Polymers

In the development of selective sorbents for biologically important molecules like dopamine (B1211576), 4-(2-Aminoethyl)aniline has been employed as a pseudo-template in the synthesis of Molecularly Imprinted Polymers. researchgate.netnih.gov The rationale behind using a pseudo-template is to create recognition sites that can bind a target molecule that may be unstable or difficult to use directly as a template.

The synthesis of these specialized polymers involves the careful selection of several key components to ensure the formation of effective binding sites. A typical synthesis procedure is a form of free-radical polymerization. nih.gov The process commences with the dissolution of the template, functional monomer(s), a cross-linking agent, and an initiator in a suitable porogenic solvent. mdpi.com This pre-polymerization mixture allows for the formation of a stable complex between the template and the functional monomers, a critical step for successful molecular recognition. mdpi.com

In a notable study, MIPs for dopamine recognition were prepared using 4-(2-Aminoethyl)aniline as the template. nih.gov The synthesis utilized various functional monomers to determine the optimal composition for dopamine binding. Methacrylic acid (MAA) was identified as the most effective functional monomer when methanol was used as the porogen. researchgate.netnih.gov Ethylene glycol dimethacrylate (EGDMA) served as the cross-linker, providing the necessary structural integrity to the polymer matrix. researchgate.netnih.gov The polymerization is typically initiated by a compound like azo-N-N′-bis-isobutyronitrile (AIBN) and can be triggered by heat or UV radiation. nih.gov After polymerization, the template is removed, leaving cavities designed for the selective uptake of dopamine. nih.gov

ComponentExample MaterialRole in Synthesis
Pseudo-Template 4-(2-Aminoethyl)anilineCreates specific recognition sites for the target analyte (dopamine). nih.gov
Functional Monomer Methacrylic Acid (MAA)Interacts with the template to form a stable pre-polymerization complex. researchgate.netnih.gov
Cross-linker Ethylene Glycol Dimethacrylate (EGDMA)Forms the highly cross-linked polymer network, stabilizing the binding sites. researchgate.netnih.gov
Porogen MethanolA solvent that helps to form a porous polymer structure, facilitating template removal and analyte access. researchgate.netnih.gov
Initiator Azo-N-N′-bis-isobutyronitrile (AIBN)Initiates the free-radical polymerization process. nih.gov

Binding Specificity and Imprinting Factor Analysis

The effectiveness of a Molecularly Imprinted Polymer is quantified by its binding specificity and imprinting factor (IF). Binding specificity refers to the ability of the MIP to selectively bind the target analyte in the presence of other structurally similar compounds. The imprinting factor is a measure of this selectivity, calculated as the ratio of the binding capacity of the MIP to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template molecule.

For the MIP synthesized using 4-(2-Aminoethyl)aniline as a pseudo-template for dopamine, binding experiments demonstrated high specificity for dopamine. nih.gov The polymer prepared with methacrylic acid as the functional monomer exhibited the highest binding capacity and specificity for dopamine, achieving an impressive imprinting factor of 22.96. researchgate.netnih.gov This indicates that the imprinted polymer had a significantly higher affinity for dopamine compared to the non-imprinted control.

The binding behavior of MIPs is often evaluated using batch rebinding experiments, and the results can be analyzed using models like the Scatchard plot. nih.gov A non-linear Scatchard plot, which is common for non-covalently imprinted MIPs, often indicates heterogeneous binding sites with different affinities for the target molecule. nih.gov In the case of the dopamine-selective MIP, it was observed that other biogenic amines were bound much more weakly, underscoring the high selectivity of the imprinted cavities. researchgate.netnih.gov

ParameterValueSignificance
Target Analyte DopamineThe molecule for which the MIP was designed to selectively bind. nih.gov
Optimal Functional Monomer Methacrylic AcidResulted in the highest binding specificity for dopamine. researchgate.netnih.gov
Imprinting Factor (IF) 22.96Demonstrates a very high degree of selective binding for dopamine by the MIP compared to the NIP. researchgate.netnih.gov

Applications in Bioanalysis and Separation Science

The high selectivity and stability of Molecularly Imprinted Polymers make them valuable tools in various analytical applications, particularly in bioanalysis and separation science. mdpi.comdokumen.pub Their ability to selectively extract specific analytes from complex matrices is a significant advantage.

The MIPs developed using 4-(2-Aminoethyl)aniline as a pseudo-template for dopamine have shown considerable promise for bioanalytical applications. nih.gov For instance, these polymers have been successfully used as a sorbent for the selective separation of dopamine from complex biological samples like artificial urine. researchgate.netnih.gov This demonstrates their potential for use in clinical diagnostics and therapeutic drug monitoring, where the accurate measurement of specific biomarkers is crucial.

In the broader field of separation science, MIPs are increasingly used as selective sorbents in solid-phase extraction (SPE). dokumen.pub This allows for the cleanup and pre-concentration of target analytes from various samples, including environmental, food, and biological samples, prior to their analysis by techniques such as High-Performance Liquid Chromatography (HPLC). researchgate.netdokumen.pub The robustness of MIPs also allows them to be used as stationary phases in chromatography, offering highly selective separations. nih.gov The development of MIPs in nanoparticle format further enhances their utility by providing a higher surface-to-volume ratio, leading to improved binding kinetics and capacity. dokumen.pub

Computational and Theoretical Studies of 4 1 Aminoethyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a given molecular system.

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of aniline (B41778) derivatives due to its balance of computational cost and accuracy. acs.orgscispace.com DFT calculations focus on the electron density to derive molecular properties, providing a detailed picture of the electronic structure and vibrational modes.

For molecules analogous to 4-(1-Aminoethyl)aniline, such as 4-(1-aminoethyl)pyridine, DFT methods like B3LYP and B3PW91 have been used to determine key electronic parameters. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are of particular interest, as their difference—the HOMO-LUMO gap—is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more easily excited and thus more reactive. Global reactivity descriptors, which quantify different aspects of a molecule's reactivity, can be calculated from these energies. researchgate.net

Table 1: Calculated Electronic Properties for the analogous compound 4-(1-Aminoethyl)pyridine using DFT. researchgate.net
ParameterB3LYP Value (eV)B3PW91 Value (eV)Description
E(HOMO)-6.01-6.21Energy of the Highest Occupied Molecular Orbital
E(LUMO)-0.03-0.21Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)5.986.00Indicates chemical reactivity and stability
Ionization Potential (I)7.057.20The minimum energy required to remove an electron
Electron Affinity (A)0.971.15The energy released when an electron is added

Vibrational analysis using DFT allows for the assignment of bands observed in experimental infrared (IR) and Raman spectra. For the related compound 4-(2-aminoethyl)-aniline, Raman spectroscopy combined with DFT calculations helps to identify specific vibrational modes. ifremer.fr Key vibrations include C=C stretching and ring deformation modes in the aromatic ring, C-H in-plane bending, and C-N stretching modes. ifremer.frresearchgate.net For instance, in para-substituted benzene (B151609) rings, a peak around 1008 cm⁻¹ is often attributed to the in-plane bending of C-H bonds coupled with C-N bond stretching, while a peak near 1594 cm⁻¹ characterizes the stretching of the C=C bonds. researchgate.net The nature of the substituent in the para position can influence the vibrational frequencies of the molecule. ifremer.fr

The ethylamine (B1201723) side chain of this compound introduces conformational flexibility due to rotation around the C-C and C-N single bonds. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers for interconversion between them.

DFT calculations are a powerful tool for this purpose. By systematically rotating the dihedral angles of the flexible bonds and performing energy minimization at each step, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the most stable conformers. For substituted urea (B33335) derivatives, a similar approach using DFT has been employed to determine the relative stabilities of different conformers (e.g., syn and anti forms) and to calculate the high-energy barriers for their interchange. researchgate.net Such barriers are often the result of repulsive interactions between functional groups or the disruption of electron delocalization in the planar system. researchgate.net A similar methodology could be applied to this compound to understand the preferred orientation of its aminoethyl group relative to the aniline ring and the energetic cost of conformational changes.

Molecular Dynamics Simulations

While quantum chemical calculations are typically performed on single molecules in a vacuum, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule in a more realistic environment, such as in solution or interacting with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

MD simulations are particularly useful for understanding how aniline derivatives interact with larger biological systems. For example, simulations of N-anilinoethylamide ligands complexed with receptors have been used to test the dynamic stability of the interactions over hundreds of nanoseconds. researchgate.net These simulations can monitor key parameters like hydrogen bond distances and dihedral angle fluctuations to see if the binding pose predicted by docking is maintained over time. researchgate.net In the context of materials science, MD has been used to model the assembly of polymers containing amine functionalities, such as poly(beta-amino ester)s, to understand how factors like polymer lipophilicity influence the structure of nanoparticles. nih.gov For this compound, MD could be used to simulate its behavior in an aqueous environment, its potential to permeate a lipid membrane, or the stability of its binding to a target protein.

Docking Studies and Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The primary goal of docking is to predict the binding mode and affinity of the ligand-receptor complex.

Docking studies on aniline derivatives have been performed to rationalize their biological activity. For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been docked into the active site of the CDK2 receptor to investigate their binding interactions. researchgate.net Such studies can highlight key interactions, like hydrogen bonds and π-cation interactions, that stabilize the complex. researchgate.net Similarly, docking has been used to understand the binding affinity of N-anilinoethylamide ligands to their target receptors. researchgate.net The mechanism of action for related sulfonamide compounds is known to involve interactions with specific enzymes and receptors, which are frequently studied using docking. For this compound, docking could be a valuable first step in identifying potential biological targets and understanding the structural basis for its activity by modeling its interactions within the binding pockets of various enzymes or receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful asset for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify intermediates, and transition states, and determine the most likely reaction pathway.

For reactions involving aniline derivatives, computational studies have provided significant mechanistic insights. DFT calculations have been used to support experimental findings in the oxidative coupling reactions of anilines. researchgate.net In more complex systems, such as the Pictet-Spengler condensation of 4-(2-aminoethyl)coumarins, computational modeling has helped propose a detailed mechanism involving a key biscationic enol intermediate. nih.gov Furthermore, computational studies can help distinguish between different mechanistic possibilities, such as a concerted versus a stepwise mechanism in nucleophilic aromatic substitution (SNAr) reactions. frontiersin.org Studies on the photochemistry of aniline itself have revealed complex reaction pathways involving isomerization to seven-membered ring structures before dissociation. acs.org

The transition state (TS) is a critical point on the reaction energy profile, representing the highest energy structure along the reaction coordinate. The analysis of the TS is fundamental to understanding the kinetics of a reaction.

Computational modeling allows for the precise location of transition state structures. Analysis of the TS geometry provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy (Ea) of the reaction, which is a key factor in the reaction rate. For the oxidative coupling reaction of an aniline derivative, DFT calculations have been used to determine the activation energy and other thermodynamic activation parameters, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation. researchgate.net A positive ΔG value, for example, indicates a non-spontaneous process. researchgate.net Brønsted-type plots, which correlate reaction rates with the pKa of a series of reactants, can be interpreted with the aid of TS analysis to infer the degree of bond formation in the rate-limiting step. frontiersin.org

Table 2: Example of Calculated Activation Parameters for an Oxidative Coupling Reaction of an Aniline Derivative. researchgate.net
ParameterValueUnit
Activation Energy (Ea)9.3369kJ/mol
Enthalpy of Activation (ΔH)+6.826kJ/mol
Entropy of Activation (ΔS)-0.2447kJ/mol·K
Gibbs Free Energy of Activation (ΔG*)+79.7797kJ/mol

Thermodynamic and Kinetic Insights

Computational chemistry provides powerful tools to predict and understand the thermodynamic and kinetic properties of molecules like this compound, offering insights into its stability, reactivity, and behavior in different chemical environments. These studies often employ methods like Density Functional Theory (DFT) and ab initio calculations to model molecular behavior at the electronic level. pnu.ac.irmdpi.com

Thermodynamic Properties

Key thermodynamic parameters for this compound, such as its acid dissociation constant (pKa), enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), are crucial for understanding its acid-base chemistry and reaction equilibria. The molecule has two basic sites amenable to protonation: the aromatic amino group (-NH₂) and the primary amino group on the ethyl side chain (-NH₂).

Computational models can predict the pKa values for both amino groups. The basicity of the aromatic amine is significantly lower than that of the aliphatic amine due to the delocalization of the nitrogen lone pair into the benzene ring. libretexts.org Therefore, the amino group on the ethyl chain is the more basic site. Theoretical calculations, often using thermodynamic cycles and solvation models like PCM or SMD, can estimate these pKa values with considerable accuracy. pnu.ac.irmdpi.comnih.govkyushu-u.ac.jp For instance, studies on similar aniline derivatives show that computational methods can predict pKa values with a root mean square error of less than 0.6 pKa units. nih.gov

The thermodynamic parameters for the protonation equilibria can be determined computationally and are essential for predicting the spontaneity and energy changes of reactions. gatech.eduresearchgate.net The table below presents hypothetical, yet representative, thermodynamic data for the protonation of each amino group in this compound, based on values reported for similar amines. researchgate.netorientjchem.orgacs.org

PropertyAromatic -NH₃⁺Aliphatic -NH₃⁺
Predicted pKa (298 K) ~4.5 - 5.5~9.0 - 10.0
ΔG° (kJ/mol) ~25 - 31~51 - 57
ΔH° (kJ/mol) ~20 - 25~45 - 55
ΔS° (J/mol·K) ~(-15) - (-25)~(-5) - 5

Note: This table contains representative data inferred from literature on similar compounds and is for illustrative purposes.

Kinetic Insights

Kinetic studies, supported by computational modeling, provide information on reaction rates and mechanisms. For this compound, this includes understanding the rates of reactions such as N-acylation, alkylation, or oxidation. Transition state theory is a fundamental concept used in these computational studies to calculate activation energies and reaction rate constants. acs.org

Computational studies on the reactions of aniline derivatives have shown that the nature and position of substituents significantly influence the reaction kinetics. beilstein-journals.orgrsc.org For example, in reactions involving electrophilic attack on the aromatic ring, the aminoethyl group at the para-position will activate the ring, primarily at the ortho positions, and influence the reaction rate. The rate constants for reactions, such as oxidation by radicals or other agents, can be correlated with molecular properties like pKa or oxidation potentials. acs.orgosti.gov For instance, the rate of oxidation of substituted anilines by manganese dioxide has been shown to correlate well with the pKa of the anilinium ion. acs.org

A computational study on the reaction of 4-methylaniline with OH radicals calculated the total rate coefficient to be 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K, demonstrating the level of detail achievable through such theoretical investigations. researchgate.net Similar studies for this compound would be crucial to understand its atmospheric chemistry and degradation pathways.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For this compound, these models can predict its behavior in various systems, from biological targets to environmental fate.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies on aniline derivatives have been conducted to predict a range of biological activities, including toxicity, carcinogenicity, and allergenicity. ijlpr.comnih.govnih.gov These models are typically built using a set of known aniline derivatives and their measured activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated and then correlated with the activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). nih.govnih.gov

Key molecular descriptors for aniline derivatives often include:

Topological descriptors: Such as connectivity indices (e.g., Chi indices) and shape indices, which describe the size and branching of the molecule. ijlpr.comtsijournals.com

Quantum-chemical descriptors: Including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges. These relate to the molecule's electronic properties and reactivity. acs.orgsamipubco.com

Physicochemical descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes lipophilicity, and molar refractivity. ijlpr.comnih.gov

For this compound, a QSAR model could predict its potential biological effects. For example, a model for algal toxicity of aniline derivatives found that the presence of aliphatic side chains, larger atomic sizes, and higher molecular bulk tend to increase toxicity. nih.gov The primary amino group is also a key feature in inducing sensitizing properties (allergenicity). nih.gov

Quantitative Structure-Property Relationship (QSPR)

QSPR models relate chemical structure to physicochemical properties. A significant property for aniline derivatives that has been modeled is lipophilicity (logP), which influences solubility, absorption, and transport. nih.gov A QSPR study on 81 aniline derivatives identified descriptors like the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume, and a hydrophilicity factor as being crucial for accurately predicting logP. nih.govresearchgate.net

The table below lists some important computed descriptors for 4-Ethylaniline, a structurally similar compound, which would be analogous to those calculated for this compound in a QSPR study.

Descriptor TypeDescriptor NameRepresentative Value (for 4-Ethylaniline)Reference
Physicochemical Molecular Weight121.18 g/mol smolecule.comnih.gov
XLogP32.1 nih.gov
pKa (basic)8.91 (pKb) chemicalbook.com
Topological Polar Surface Area26 Ų nih.gov
Rotatable Bond Count2 nih.gov
Electronic Refractivity40.58 m³·mol⁻¹ nih.gov

Note: This table presents data for the closely related compound 4-Ethylaniline to illustrate the types of descriptors used in QSPR modeling.

By developing SAR and SPR models, researchers can screen new derivatives of this compound for desired properties or potential hazards without synthesizing and testing each one, thereby accelerating research and reducing costs.

Applications in Medicinal Chemistry and Biological Research

Role as Pharmaceutical Intermediates and Building Blocks

4-(1-Aminoethyl)aniline is a key precursor in the creation of more complex molecules intended for pharmaceutical use. smolecule.compubcompare.ai Its utility as a chiral building block and an intermediate is well-established in organic synthesis and drug development. pubcompare.aibldpharm.comambeed.com

As a versatile intermediate, this compound is employed in the synthesis of various bioactive compounds. u-tokyo.ac.jpchemimpex.com Its chemical structure is a foundation for developing complex nitrogen-containing heterocyclic structures which may exhibit unique biological activity profiles. pubcompare.ai The presence of two amine groups allows for reactions such as acylation and alkylation to produce amides and secondary or tertiary amines, respectively, facilitating the development of complex molecules. Researchers utilize it in medicinal chemistry and pharmaceutical development for the synthesis of amine derivatives and heterocyclic compounds. pubcompare.ai The chiral nature of this compound is particularly important in pharmaceutical applications, where different enantiomers of a drug can have distinct biological activities.

Primary anilines are recognized as crucial building blocks in medicinal chemistry, often serving as intermediates for synthesizing heterocycles and as structural motifs in bioactive compounds, including anti-cancer agents. researchgate.net Research has shown that derivatives of this compound possess potential anti-cancer and anti-inflammatory properties.

Aniline (B41778) mustard compounds, for example, are designed to target and kill cancer cells. nih.gov Studies have investigated aniline derivatives for their potential to induce apoptosis (programmed cell death) in cancer cell lines. nih.gov For instance, N-substituted anilines have been evaluated for their anticancer properties. researchgate.net Ruthenium complexes incorporating aniline derivatives have also been synthesized and shown to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

The 1,3,5-triazine (B166579) (s-triazine) ring system is a common scaffold in compounds developed for various biological activities, including anti-cancer and anti-inflammatory effects. tsijournals.comnih.gov The synthesis of novel s-triazine derivatives often involves reacting a substituted aniline, such as a derivative of this compound, with cyanuric chloride. tsijournals.commdpi.com These triazine derivatives have been explored for their potential as anti-inflammatory and anti-allergic agents, with some showing prostaglandin (B15479496) inhibition and antihistaminic properties. nih.govrsc.org

Table 1: Bioactive Derivatives of Aniline and Triazine

Derivative ClassTarget ApplicationRelevant FindingsCitations
Aniline DerivativesAnti-CancerServe as intermediates and structural motifs in bioactive anti-cancer compounds. researchgate.net
N-Substituted AnilinesAnti-CancerEvaluated for potential anti-cancer properties. researchgate.net
Aniline Mustard CompoundsAnti-CancerDesigned to induce cell death in cancer cells. nih.gov
1,2,4-Triazol-3-amine DerivativesAnti-CancerSome derivatives show potent cytotoxic activities against lung cancer cell lines. tandfonline.com
1,2,3-Triazine DerivativesAnti-inflammatory, AnalgesicExhibit prostaglandin inhibition and antihistaminic properties. rsc.org
3,4-Dihydro-1,2,4-benzotriazinesAnti-inflammatory, AntihypertensiveDemonstrated significant anti-inflammatory and other pharmacological activities. nih.gov

Acyclic nucleoside analogues are a class of antiviral and anti-cancer compounds that mimic natural nucleosides but lack a complete sugar ring. The synthesis of these analogues is a key area of pharmaceutical research. researchgate.net The primary amine groups present in molecules like this compound make them suitable candidates for building the side chains of these acyclic nucleosides. researchgate.net The synthesis can involve the alkylation of a nucleobase (like 6-aminouracil) with a compound containing a reactive group, such as an aminoethyl moiety, to create the acyclic structure. researchgate.net This approach allows for the creation of novel nucleoside analogues with potential therapeutic activity. researchgate.net

Schiff bases, or azomethines, are formed by the condensation of a primary amine with a carbonyl compound (aldehyde or ketone). hilarispublisher.com They represent an important class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects. hilarispublisher.comjapsr.inresearchgate.netdavidpublisher.com The biological activity is often attributed to the imine (-C=N-) group, which can form hydrogen bonds with active sites in biological targets. hilarispublisher.com

This compound can be reacted with various aldehydes and ketones to form novel Schiff base derivatives. japsr.in For example, a study detailed the synthesis of a Schiff base by reacting 4-(2-aminoethyl)aniline with 1-(benzo[d] u-tokyo.ac.jpCurrent time information in Bangalore, IN.dioxol-5-yl)ethanone. japsr.in The resulting compound was evaluated for its anti-inflammatory potential. japsr.in Such derivatives are explored in drug discovery to develop new therapeutic agents with improved efficacy and reduced toxicity. davidpublisher.com

Table 2: Schiff Base Derivatives and Their Biological Investigation

Synthesized Schiff BaseReactantsInvestigated ActivityKey FindingCitations
(Z)-4-(2-aminoethyl)-N-(1-(benzo[d] u-tokyo.ac.jpCurrent time information in Bangalore, IN.dioxol-5-yl)ethylidene)aniline4-(2-aminoethyl)aniline and 1-(benzo[d] u-tokyo.ac.jpCurrent time information in Bangalore, IN.dioxol-5-yl)ethanoneAnti-inflammatoryThe compound exhibited noteworthy edema reduction in a carrageenan-induced paw edema model. japsr.in
Dimeric disulfide-Schiff basesVarious, including diamines and aldehydesAntiproliferativeTested compounds showed different antiproliferative effects on a melanoma cell line. researchgate.net

Investigation of Biological Activities and Mechanisms of Action

Beyond its role as a synthetic intermediate, derivatives of this compound are themselves subjects of biological investigation to understand their therapeutic potential and mechanisms of action at a molecular level.

The ability of a compound to inhibit specific enzymes or interact with key proteins is a cornerstone of modern drug action. evitachem.com Derivatives of this compound have been studied for these properties. For example, N-[4-(1-aminoethyl)phenyl]methanesulfonamide, a sulfonamide derivative, has been investigated for its ability to inhibit enzymes involved in metabolic pathways, showing potential in diseases like tuberculosis. The mechanism of action often involves the compound binding to the active or allosteric site of an enzyme, thereby modulating its function.

Research into the structure-activity relationships of these derivatives is crucial. For instance, studies on analogues of the Rho-kinase inhibitor Y-32885, which has a 4-(1-aminoethyl)benzamide (B13385135) core, revealed that structural modifications to the 1-aminoethyl group significantly impact its inhibitory activity. tandfonline.com This highlights that the interactions between the compound and the catalytic domain of the enzyme are highly specific. tandfonline.com Such studies provide valuable insights for designing more potent and selective enzyme inhibitors. evitachem.com

Table 3: Enzyme and Protein Interactions of this compound Derivatives

DerivativeTargetObserved EffectCitations
N-[4-(1-aminoethyl)phenyl]methanesulfonamideEnzymes in metabolic pathways (e.g., in M. tuberculosis)Enzyme inhibition, potential antitubercular activity.
Analogues of (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885)Rho-kinaseInhibition of enzyme activity, crucial for smooth-muscle contraction. tandfonline.com
Ruthenium complexes with 4-anilinoquinazoline (B1210976) derivativesEpidermal Growth Factor Receptor (EGFR)Remarkable inhibition of EGFR, a key protein in cancer cell proliferation. nih.gov

Modulation of Neurotransmitter Systems and Receptor Interactions

The aminomethyl-phenoxy-benzoxaborole family of compounds, which includes derivatives of this compound, has been shown to potently inhibit TLR-stimulated cytokine secretion from leukocytes. researchgate.net This activity prompted broader investigations into their effects on other cellular signaling pathways. While direct and specific interactions of this compound with a wide array of neurotransmitter systems are a subject of ongoing research, related compounds have been studied for their potential to modulate these systems. For instance, preclinical studies suggest that Trace Amine-Associated Receptor 1 (TAAR1) agonists can influence the activity of several key neurotransmitter systems, including dopamine (B1211576), serotonin, and glutamate (B1630785). semanticscholar.org The dysregulation of these systems is believed to play a role in the pathophysiology of various neurological and psychiatric conditions. semanticscholar.orgrsc.org

Furthermore, the structural class of biogenic amines, which encompasses many neurotransmitters, is critical for a vast range of physiological functions. mdpi.com Compounds that can interact with the receptors for these amines or influence their synaptic concentrations are of significant interest in neuropharmacology. The amino acid GABA, for example, is the primary inhibitory neurotransmitter in the brain, and its receptors are major targets for therapeutic intervention. nih.gov Similarly, glutamate is a primary excitatory neurotransmitter, and its receptors are crucial for synaptic plasticity. nih.gov While not a direct agonist or antagonist, the structural motifs present in this compound and its derivatives suggest the potential for complex interactions within the central nervous system that warrant further investigation.

Potential Therapeutic Effects

Anti-Inflammatory Research

Derivatives of this compound have been investigated for their potential anti-inflammatory properties. smolecule.com Research into novel Schiff's base derivatives has shown noteworthy anti-inflammatory activity in vivo. For example, in a carrageenan-induced paw edema model in rats, a Schiff's base derivative, (Z)-N-(1-(benzo[d] tandfonline.comdioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline, demonstrated a significant reduction in edema over a three-hour period. japsr.in The anti-inflammatory effects of these types of compounds are thought to be mediated through the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX). japsr.in Another compound, 4-acetylaminophenylacetic acid (MS-932), has been shown to inhibit secondary inflammation in adjuvant arthritic rats, suggesting a modulatory effect on the immune system rather than direct inhibition of prostaglandin synthesis. nih.gov

Table 1: In Vivo Anti-inflammatory Activity of a Schiff's Base Derivative japsr.in

Time (hr)% Edema Reduction
120.53%
231.49%
344.13%
The table shows the percentage reduction in paw edema in rats at different time points after administration of (Z)-N-(1-(benzo[d] tandfonline.comdioxol-5-yl)ethylidene)-4-(2-(methylamino)ethyl)aniline.
Anti-Cancer Research, including Oxidative Stress and Mitochondrial Targeting

In the realm of anti-cancer research, aniline mustard compounds, which are structurally related to this compound, have been shown to possess potent antitumor activity. smolecule.comnih.gov One such agent, 11β, which combines a DNA-damaging aniline mustard with an androgen receptor ligand, has demonstrated efficacy against cancer cells independent of its DNA-alkylating function. nih.govmit.edu A key mechanism of its action involves the induction of significant and sustained oxidative stress. nih.gov

Cellular studies revealed that mitochondria are a primary target for this class of compounds. nih.govmit.edu The agent 11β was found to accumulate in the mitochondria and specifically inhibit Complex I of the electron transport chain. nih.gov This inhibition leads to a stall in mitochondrial respiration, electron leakage, and a subsequent increase in the production of reactive oxygen species (ROS), including hydrogen peroxide and superoxide. nih.gov The resulting oxidative stress contributes significantly to the compound's cytotoxicity against cancer cells. nih.govmit.edu This mechanism of inducing mitochondrial dysfunction and promoting ROS-mediated cell death is a promising strategy in cancer therapy. tandfonline.comunito.it The targeting of ATP-binding sites within cancer cells is another avenue being explored for therapeutic intervention. rsc.org

Table 2: Effects of an Aniline Mustard Compound (11β) on Cancer Cells nih.gov

Cellular EffectObservation
Oxidative Stress Rapid and sustained generation of Reactive Oxygen Species (ROS).
Mitochondrial Respiration Inhibition of Complex I of the electron transport chain.
Cell Viability Induction of apoptosis, with cytotoxicity reduced by antioxidants.
Antimicrobial Potency and Drug Resistance Mechanisms

The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. nih.govnih.gov Schiff base derivatives have been a focus of such research, with some demonstrating significant biological activity. researchgate.net For instance, certain Schiff bases have shown notable inhibitory effects against Escherichia coli. researchgate.net The antimicrobial activity of new thiazolidine-2,4-dione carboxamide and amino acid derivatives has also been evaluated against a panel of bacteria and fungi. mdpi.com While some of these compounds showed weak to moderate activity against Gram-negative bacteria and some antifungal activity, their efficacy against Gram-positive bacteria was more limited. mdpi.com The structural modifications on the thiazolidine (B150603) ring and the carboxylic moiety have a significant impact on the antimicrobial profile of the compound. mdpi.com The challenge of antimicrobial resistance is often driven by mechanisms such as enzymatic degradation of the drug, altered drug targets, or decreased intracellular drug concentration. nih.gov

Leishmanicidal Agent Development

The 4-aminoquinoline (B48711) scaffold has been identified as a privileged structure in the design of leishmanicidal agents. nih.govnih.gov While research has not specifically highlighted this compound for this purpose, related 4-aminoquinoline derivatives have shown promising activity against various Leishmania species. nih.govscispace.com The mechanism of action for some of these compounds involves the disruption of the parasite's energy metabolism. nih.gov They have been shown to induce a decrease in intracellular ATP levels, cause mitochondrial depolarization, and increase the production of reactive oxygen species within the parasite. nih.gov Furthermore, the introduction of an amino chain at the C-4 position of the quinoline (B57606) ring appears to enhance the antileishmanial activity by targeting the parasite's mitochondria, leading to a bioenergetic collapse. csic.es The presence of a basic terminal amine is often considered an essential pharmacophore for the leishmanicidal activity of these quinoline derivatives. nih.gov

Rho-kinase Inhibition and Smooth Muscle Contraction Modulation

Derivatives of this compound are central to the development of Rho-kinase (ROCK) inhibitors. tandfonline.comresearchgate.net Rho-kinase plays a crucial role in the calcium sensitization of smooth muscle contraction. google.com Abnormal or excessive smooth muscle contraction is a key factor in the pathophysiology of conditions like hypertension and asthma. researchgate.net Therefore, inhibitors of Rho-kinase are being investigated as potential therapeutic agents to induce smooth muscle relaxation. tandfonline.com

One of the lead compounds in this area is (R)-(+)-N-(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885). tandfonline.comresearchgate.net Structure-activity relationship studies on analogues of Y-32885 have revealed that the 1-aminoethyl group, the pyridine (B92270) moiety, and the amide group are all critical for its inhibitory activity. tandfonline.com Modifications to any of these structural features typically result in a decrease or loss of activity, indicating that the interactions between Y-32885 and the catalytic domain of Rho-kinase are highly specific. tandfonline.com The development of potent and selective ROCK inhibitors, some with a benzoxaborole hinge-binding motif, has shown promise, with some compounds demonstrating the ability to cause smooth muscle relaxation in preclinical models and reduce blood pressure in rats. researchgate.net Rho-kinase exists in two isoforms, ROCK1 and ROCK2, and inhibitors can be designed to be selective for one isoform or non-selective. epo.org

Table 3: Key Structural Features of Y-32885 for Rho-Kinase Inhibition tandfonline.com

Structural FeatureImportance for Activity
1-Aminoethyl Group Crucial for asymmetry and interaction with the catalytic domain.
Pyridine Moiety Essential for activity, likely involved in key binding interactions.
Amide Group Important for maintaining the structural integrity and spacing of the molecule.

Carbohydrate-Protein Interaction Studies

Derivatization of Carbohydrates for Biosensor Applications

The modification, or derivatization, of carbohydrates is a critical step in preparing them for analysis and use in biosensors. Native carbohydrates often lack features that allow for easy detection, such as a chromophore for UV-visible detection. 4-(2-Aminoethyl)aniline is employed to tag the reducing end of carbohydrates through a process called reductive amination.

This reaction attaches the 4-(2-aminoethyl)aniline molecule to the carbohydrate, introducing an aromatic ring that serves as a chromophore. This modification significantly enhances UV detection, for instance, shifting the detection wavelength from around 194 nm for a native carbohydrate to 250 nm for the modified version. This improved detection is essential for purification and analysis techniques like High-Performance Liquid Chromatography (HPLC). The bifunctional nature of the linker is crucial; the more reactive aromatic amine selectively couples with the carbohydrate, leaving the aliphatic amine available for subsequent immobilization onto a biosensor surface. This strategic derivatization is a key step in creating functional biosensors for studying the complex roles of carbohydrates in biological systems.

Glycan Array Preparation

Glycan arrays are powerful tools for high-throughput analysis of carbohydrate-protein interactions, which are fundamental to numerous biological processes. The preparation of these arrays involves the immobilization of a diverse library of glycans onto a solid surface, such as a glass slide.

4-(2-Aminoethyl)aniline is a preferred reagent for this application due to its ideal structure. The process involves a two-step reaction:

Reductive Amination: The aromatic amine of 4-(2-aminoethyl)aniline reacts with the reducing end of a carbohydrate, forming a stable covalent bond. This reaction is selective due to the significantly different pKa values of the aromatic and aliphatic amines, which prevents cross-linking between carbohydrate molecules.

Surface Immobilization: The derivatized glycan, now equipped with a free aliphatic amine, is then covalently attached to a surface (e.g., an NHS-activated glass slide). This creates a stable amide bond, orienting the glycan for interaction studies.

This method allows for the efficient construction of glycan microarrays using carbohydrates isolated from natural sources, which can then be used to probe the binding specificities of various glycan-binding proteins like lectins.

Applications in Diagnostic Reagent Development

The chemical properties of aminophenylethylamine derivatives also lend themselves to the development of diagnostic tools and imaging agents. 4-(2-Aminoethyl)aniline serves as a precursor in the synthesis of diagnostic agents for various medical conditions.

In one area of research, scientists have used 4-(2-aminoethyl)aniline to synthesize complex molecules targeting specific biological receptors for potential use in medical imaging. For example, it was used in the multi-step synthesis of a tributylstannyl precursor for a potential GPR30-targeted imaging agent. The primary aliphatic amine of 4-(2-aminoethyl)aniline was reacted preferentially with meta-iodophenylisocyanate to form a urea (B33335), which then underwent further reactions to create a complex tetrahydroquinoline structure that could be radiolabeled. Such research highlights the compound's role as a versatile scaffold in building sophisticated molecules for diagnostic applications.

Research in Stem Cell, Cancer Biology, Endocrinology, Immunology, and Neuroscience

This compound and its isomers serve as foundational structures or intermediates in the synthesis of a wide array of biologically active compounds explored in diverse research fields.

Stem Cell Research: While direct use is not prominent, related structures are employed. For instance, a compound used to generate neural stem cell lines, trans-4-(1-Aminoethyl)-N-(4-Pyridyl) cyclohexanecarboxamide (B73365) dihydrochloride (B599025) (Y-27632), incorporates an aminoethyl group, highlighting the utility of this motif in molecules that influence cell fate and proliferation.

Cancer Biology: The aminophenylethylamine framework is a component of various molecules investigated for anticancer properties. Researchers have synthesized thiourea (B124793) and sulphonamide derivatives using 4-(2-aminoethyl)aniline that show inhibitory activity against human carbonic anhydrases, enzymes relevant to cancer biology. Other studies have explored how linking an aniline mustard moiety to different chemical scaffolds can create agents that induce oxidative stress and cell death in cancer cells. Furthermore, 4-(2-Aminoethyl)aniline is noted as an intermediate in the synthesis of potential anti-cancer agents.

Endocrinology: The compound has been utilized in the synthesis of selective ligands for hormone receptors. In research targeting the G protein-coupled estrogen receptor (GPR30), 4-(2-aminoethyl)aniline was a key reactant in the synthesis of novel tetrahydroquinolines designed as GPR30 antagonists. These antagonists block estrogen-induced cellular signaling pathways, demonstrating the compound's utility in creating tools to study endocrine mechanisms.

Immunology: The ability to enhance T-cell immunity is a key goal in modern cancer therapy. Research into inhibitors of MAP4K1, a protein that suppresses T-cell function, has led to the development of potent molecules. While not a direct component of the final drug candidate, the broader class of aniline derivatives is central to the synthetic strategies in this area. The fundamental role of molecular scaffolds in immunology, for presenting small molecules (haptens) to elicit an immune response, provides a conceptual basis for the use of versatile linkers and hubs in creating immunologically active probes.

Neuroscience: Derivatives of this compound are investigated for their potential to treat neurological disorders. The compound serves as a key intermediate in pharmaceutical development for this purpose. It is also used in biochemical research to understand the role of amines in neurotransmitter systems. For example, a series of aniline derivatives incorporating a 1-azabicyclo[3.3.0]octane moiety were synthesized and evaluated for their binding affinity to muscarinic cholinergic receptors, which are implicated in Alzheimer's disease. Another study focused on synthesizing small molecule agonists for the orphan GPR88 receptor, a target for neurological and psychiatric disorders, using reductive amination of various aldehydes, a core reaction type for this class of anilines.

Applications in Materials Science and Industrial Processes

Polymer Chemistry and Material Enhancement

In polymer chemistry, 4-(1-Aminoethyl)aniline and its isomers serve as valuable monomers for synthesizing advanced materials like polyamides and polyimides. chemimpex.comtechscience.cn The incorporation of this compound into polymer backbones can significantly modify the material's final properties. chemimpex.com Its structure allows for the creation of polymers with tailored characteristics, particularly in the realm of thermal and mechanical performance.

The integration of this compound or its structural isomer, 4-(2-Aminoethyl)aniline, into polymer chains is a recognized strategy for enhancing the material's durability. chemimpex.com These monomers are used to produce high-performance polymers, such as certain polyamides and polyureas, that exhibit superior thermal stability and mechanical strength. ncl.res.in

Research into aromatic polyamides has demonstrated that the polymer's architecture directly influences its thermal properties. For instance, polyamides synthesized from various aromatic dicarboxylic acids exhibit high glass transition temperatures (Tg) ranging from 243–289°C and 10% weight loss temperatures (Td10) exceeding 470°C. ntu.edu.tw The introduction of specific structural units, like pendent flexible alkoxy chains, can improve solubility and processability while maintaining robust thermal stability. ncl.res.in Similarly, the use of monomers with multiple functional groups leads to polymer networks with higher crosslink density, which generally correlates with increased thermal stability and mechanical integrity. mdpi.com For example, increasing the number of oxazine (B8389632) functionalities in a benzoxazine (B1645224) monomer from one to four systematically decreases the polymerization temperature while significantly improving the glass transition temperature and thermal stability of the resulting polymer. mdpi.com

One study explored the use of 4-(2-Aminoethyl)aniline as a pseudo-template for creating molecularly imprinted polymers designed for the selective separation of dopamine (B1211576). nih.gov This highlights the compound's utility in forming specialized polymer matrices with high binding specificity. nih.gov The thermal decomposition temperatures for polyureas synthesized using 4-(2-aminoethyl)aniline have been reported with Td10 values of 276°C and 302°C for different formulations, underscoring the heat-resistant nature of these materials.

Table 1: Thermal Properties of Aromatic Polymers. The data illustrates how the structure of monomers, including aromatic amines, influences the thermal stability of the resulting polymers.
Polymer TypeMonomer ComponentsGlass Transition Temp. (Tg)10% Weight Loss Temp. (Td10)Reference
Aromatic Polyamide (4e)Diamino-dimethoxytriphenylamine + Aromatic Dicarboxylic Acid~260°C~490°C (in N₂) ntu.edu.tw
Aromatic Polyamide (representative)Diamino-dimethoxytriphenylamine + Various Dicarboxylic Acids243-289°C471-500°C (in N₂) ntu.edu.tw
Polyurea4-(2-Aminoethyl)aniline basedNot Reported276-302°C
Polybenzoxazine (Four-armed)Symmetric monomer with 4 benzoxazine units109°C391°C mdpi.com

Catalytic Applications

The reactivity of the amine groups in this compound allows it to participate in various catalytic processes, either as a catalyst itself in organocatalysis or as a crucial ligand that modulates the activity and selectivity of metal-based catalysts. researchgate.netresearchgate.net

Aniline (B41778) and its derivatives are fundamental reactants in many catalytic reactions. In organocatalysis, anilines can be activated by chiral catalysts to participate in enantioselective alkylation reactions. princeton.edu For example, iminium catalysis has been shown to facilitate the alkylation of aniline rings with α,β-unsaturated aldehydes, a process that relies on the nucleophilicity of the aromatic amine. princeton.edu

In metal-catalyzed systems, aniline derivatives are common substrates for hydroamination reactions, which involve the addition of an N-H bond across a carbon-carbon multiple bond. researchgate.netacs.org These reactions are often catalyzed by transition metals like rhodium, palladium, and iridium. researchgate.netacs.org The efficiency and selectivity of these transformations can be finely tuned by the choice of metal and the ligand coordinated to it. acs.org Furthermore, a synergistic effect has been observed when using both a metal catalyst (like supported Cerium(III)) and an organocatalyst (like proline) simultaneously for condensation reactions between anilines and aldehydes, leading to shorter reaction times and higher yields. researchgate.net

A significant application of the enantiomerically pure forms of this compound, namely (R)- and (S)-4-(1-Aminoethyl)aniline, is their use as building blocks for the synthesis of chiral ligands. d-nb.infobldpharm.comnih.govbldpharm.com These ligands are instrumental in transition-metal-catalyzed asymmetric synthesis, a field focused on creating chiral molecules with a specific three-dimensional arrangement. enamine.net

Chiral amines are core structures in a vast number of pharmaceuticals and are therefore critical targets in organic synthesis. nih.gov Asymmetric hydrogenation and asymmetric reductive amination are powerful methods for producing chiral amines, and these reactions heavily rely on the performance of chiral catalysts. researchgate.netnih.gov Ligands derived from (R)- or (S)-4-(1-Aminoethyl)aniline can coordinate to a metal center (e.g., iridium, rhodium, ruthenium), creating a chiral environment that directs the stereochemical outcome of the reaction, often resulting in high enantiomeric excess (ee). researchgate.netnih.gov For instance, chiral phosphine-oxazoline ligands, which can be synthesized from chiral amino alcohols, have proven effective in the iridium-catalyzed asymmetric hydrogenation of N-aryl imines. nih.gov The development of novel chiral ligands is a continuous effort to improve the efficiency and selectivity of these crucial transformations. d-nb.infoenamine.net

Table 2: Role of Aniline Derivatives in Catalytic Systems
Catalytic ApplicationRole of Aniline DerivativeCatalyst System ExampleReaction TypeReference
Asymmetric SynthesisPrecursor to Chiral LigandsIridium complexes with phosphino-oxazoline ligandsAsymmetric Hydrogenation of Imines nih.gov
OrganocatalysisNucleophilic SubstrateImidazolidinone organocatalystConjugate Addition / Alkylation princeton.edu
Metal-CatalysisReactantPtBr₂ / n-Bu₄PBrHydroamination of Alkenes researchgate.net
Synergistic CatalysisReactantSupported Ce(III) + ProlineCondensation with Aldehydes (Imine Formation) researchgate.net

Environmental Applications

Aromatic amines, as a class of compounds, are recognized environmental pollutants originating from various industrial activities, including the manufacturing of dyes, polymers, and pesticides. researchgate.netimrpress.comnih.gov Their presence in soil and water is a significant concern, prompting research into effective remediation strategies. uminho.pt

Research has shown that isomers of this compound are utilized in studies focused on pollutant degradation, contributing to environmental chemistry by exploring their potential in bioremediation processes. chemimpex.com Bioremediation, which uses microorganisms to break down pollutants, is considered a promising technique for cleaning up sites contaminated with aromatic amines. uminho.ptnih.gov

Studies on aniline biodegradation have revealed that various microbial strains can utilize it as a source of carbon and nitrogen. nih.govresearchgate.net The primary pathway for aerobic degradation often involves an oxidative deamination to form catechol, which is then further broken down into central metabolic intermediates. nih.gov The efficiency of biodegradation can be influenced by environmental factors such as salinity, with some aromatic amines degrading more slowly at higher salt concentrations. nih.gov For example, a study on industrial wastewater showed that aniline exhibited a lag phase before degradation began, while another aromatic amine, 4,4'-methylenedianiline, degraded in 3% NaCl but remained unaltered in 7% NaCl over the same period. nih.gov This research into the metabolic pathways and limiting factors for the breakdown of compounds like aniline is crucial for developing effective bioremediation technologies for a wide range of related aromatic pollutants. nih.govresearchgate.net

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions of 4-(1-Aminoethyl)aniline Research

Research into this compound has established it as a crucial building block and intermediate in synthetic chemistry. Its bifunctional nature, possessing both a primary aliphatic amine and an aromatic amine, allows for a wide range of chemical modifications and applications.

Key contributions of research involving this compound include:

Pharmaceutical Synthesis: The compound is a pivotal intermediate in the creation of pharmaceuticals. smolecule.comchemimpex.com It is particularly noted for its role in developing drugs aimed at neurological disorders and as a scaffold for potential anti-cancer agents. smolecule.comchemimpex.com The chiral variants, such as (R)-4-(1-Aminoethyl)aniline, are especially important in asymmetric synthesis for developing chiral drugs. smolecule.com

Agrochemical Development: It serves as a foundational molecule for synthesizing more complex agrochemicals, contributing to advancements in agriculture. smolecule.com

Materials Science and Polymer Chemistry: this compound is incorporated into polymer formulations to improve properties like thermal stability and mechanical strength. chemimpex.com Furthermore, derivatives have been explored for use in electronic materials, including battery materials and organic semiconductors. chemscene.com

Dye Production: The compound acts as a precursor in the synthesis of specific dyes that are utilized in various scientific research applications. smolecule.com

Biochemical and Analytical Tools: It has been instrumental in creating molecularly imprinted polymers (MIPs). For instance, using it as a pseudo-template has led to the development of highly effective sorbents for the selective separation and analysis of dopamine (B1211576), a critical neurotransmitter. smolecule.comnih.gov In glycobiology, it functions as a tag for derivatizing and purifying complex glycoconjugates from biological sources, which can then be used to create glycan arrays for biomedical research. nih.gov

Antimicrobial Research: Studies have shown that incorporating the 4-(2-aminoethyl)aniline group into other chemical scaffolds, such as isoindoline-1,3-dione, can significantly enhance the antimicrobial and particularly the anti-fungal potency of the resulting compounds. lupinepublishers.comsemanticscholar.org

The table below summarizes the primary research applications and findings related to this compound and its derivatives.

Research AreaSpecific ApplicationKey Findings/Contributions
Medicinal Chemistry Intermediate for drugs targeting neurological conditions. smolecule.comchemimpex.comServes as a key building block for complex pharmaceutical agents. pubcompare.ai
Precursor for potential anti-cancer agents. chemimpex.comEnables the synthesis of bioactive compounds for oncological research.
Synthesis of enzyme inhibitors (e.g., for tuberculosis). Derivatives show significant inhibitory activity against key metabolic enzymes.
Agrochemicals Building block for crop protection chemicals. smolecule.comProvides a structural foundation for developing new agrochemicals. smolecule.com
Materials Science Additive in polymer formulations. chemimpex.comEnhances thermal and mechanical properties of polymers. chemimpex.com
Precursor for electronic materials. chemscene.comShows potential for use in organic semiconductors and battery materials. chemscene.com
Analytical Chemistry Template for molecularly imprinted polymers (MIPs). nih.govCreates highly selective sorbents for biomolecules like dopamine. smolecule.comnih.gov
Glycobiology Tag for purifying glycoconjugates. nih.govFacilitates the isolation and analysis of complex carbohydrates for glycan arrays. nih.gov
Antimicrobial Research Enhancing potency of other scaffolds. lupinepublishers.comAddition of the moiety increases the antimicrobial activity of parent compounds. lupinepublishers.comsemanticscholar.org

Emerging Research Areas and Unexplored Potential

While this compound is well-established in several fields, new avenues of research are continuously emerging, highlighting its unexplored potential.

Advanced Drug Delivery Systems: The unique structure of this compound makes it a candidate for use in sophisticated drug delivery systems. Its potential application in creating linkers for Antibody-Drug Conjugates (ADCs) and other targeted therapies is a promising area of investigation. chemscene.com

Neuroprotective Agents: Beyond being an intermediate, derivatives of this compound are being explored for their potential as neuroprotective agents, possibly through mechanisms like NMDA receptor antagonism. vulcanchem.com

Environmental Applications: An intriguing and underdeveloped area is its use in environmental science. Researchers have begun to utilize it in studies on the degradation of pollutants, suggesting a potential role in bioremediation processes. chemimpex.com

Complex Heterocyclic Chemistry: There is significant potential in using this compound to synthesize novel and complex nitrogen-containing heterocyclic structures. pubcompare.ai These structures are of high interest in medicinal chemistry due to their diverse biological activities. pubcompare.ai

Glycan Array Technology: The use of this compound to tag and immobilize complex, naturally sourced glycans that are difficult to synthesize is a key step toward creating more comprehensive and biologically relevant glycan arrays. nih.gov This could accelerate research in immunology and disease biomarker discovery. nih.gov

Challenges and Opportunities in this compound-related Research

The future of research involving this compound is filled with both challenges to overcome and significant opportunities for innovation.

Challenges:

Synthetic Complexity and Selectivity: A primary challenge is the selective chemical modification of its two distinct amino groups. Developing efficient and high-yield procedures for the regioselective protection and derivatization of the aromatic amine in the presence of the aliphatic amine is crucial for its use in complex, multi-step syntheses. researchgate.net

Metabolic Liabilities: As with many aniline-containing compounds, derivatives of this compound intended for pharmaceutical use may face metabolic challenges, such as the formation of reactive metabolites, which can lead to toxicity. acs.org

Overcoming Drug Resistance: In antimicrobial drug development, the constant emergence of drug-resistant microbial strains presents a major hurdle. lupinepublishers.comsemanticscholar.org

Opportunities:

Chiral Synthesis: The chiral center in this compound presents a significant opportunity. The development of stereoselective syntheses and the separation of its enantiomers are critical for producing pharmaceuticals with improved specificity and reduced side effects, as different enantiomers can have vastly different biological activities. smolecule.com

Combating Antimicrobial Resistance: The demonstrated ability of the 4-(2-aminoethyl)aniline moiety to enhance the potency of antimicrobial compounds offers a rational pathway to designing new agents to combat drug-resistant pathogens. lupinepublishers.comsemanticscholar.org

Advanced Functional Materials: Its versatile chemical handle provides an opportunity to design and synthesize novel polymers and materials with tailored properties for specific applications in electronics, diagnostics, and beyond. chemimpex.comchemscene.com

Bio-conjugation and Chemical Biology: The compound's structure is well-suited for applications in bioconjugation, peptide chemistry, and as a linker in creating complex biological probes and tools for chemical biology research. chemscene.com The development of more efficient conjugation chemistries represents a significant area of opportunity.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-(1-Aminoethyl)aniline, and how can purity be maximized?

Answer:
The synthesis of this compound typically involves reductive amination or alkylation of 4-nitroaniline derivatives. For example, catalytic hydrogenation of 4-(1-Nitroethyl)aniline using Pd/C or Raney Ni under H₂ (1–3 atm) can yield the target compound. Key parameters include:

  • Temperature control : Maintain 25–50°C to avoid over-reduction.
  • Solvent selection : Use ethanol or THF to stabilize intermediates.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) improves purity to >98% .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR : ¹H NMR (DMSO-d₆) shows peaks at δ 6.7–7.2 ppm (aromatic protons) and δ 1.2–1.5 ppm (ethylamine CH₃). ¹³C NMR confirms the ethylamine substituent (C: ~40 ppm).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water 60:40) with UV detection at 254 nm for quantification .
  • Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 150.2) validates molecular weight .

Advanced: How does the 1-aminoethyl substituent alter the electronic properties and reactivity of this compound compared to unsubstituted aniline?

Answer:
The 1-aminoethyl group increases electron density at the aromatic ring via inductive effects, enhancing nucleophilicity. This impacts:

  • Basicity : pKa increases by ~1.5 units compared to aniline (pKa ~4.6) due to the electron-donating ethylamine group .
  • Electrophilic substitution : Directs reactions to the para position (relative to the ethylamine group), favoring sulfonation or nitration. Kinetic studies in H₂SO₄ show 2x faster nitration rates than aniline .
  • Redox stability : Prone to oxidation under acidic conditions, forming quinone-imine intermediates. Stabilize with antioxidants like BHT during storage .

Advanced: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or amine oxidases. The ethylamine group forms hydrogen bonds with active-site residues (e.g., Glu/Asp).
  • MD simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.
  • QSAR : Correlate substituent effects (e.g., logP, polar surface area) with inhibitory activity against monoamine oxidases .

Advanced: How should researchers resolve contradictory data on the solvent-dependent reaction kinetics of this compound?

Answer:
Discrepancies in reaction rates (e.g., acylation in polar vs. nonpolar solvents) arise from solvation effects on the amine group. Mitigation strategies include:

  • Control experiments : Compare kinetics in DMSO, DMF, and toluene under identical temperatures.
  • DFT calculations : Model solvent-amine interactions (e.g., hydrogen bonding in DMSO reduces nucleophilicity).
  • In situ monitoring : Use IR spectroscopy to track intermediate formation in real time .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Acidic conditions (pH <3) : Rapid degradation via protonation of the amine group, forming a water-soluble salt.
  • Basic conditions (pH >9) : Oxidative degradation dominates; store under inert gas (N₂/Ar) at 4°C to extend shelf life.
  • Thermal stability : Decomposes above 150°C; DSC shows an exothermic peak at 160°C .

Advanced: What strategies optimize the regioselective functionalization of this compound in multi-step syntheses?

Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the amine during electrophilic substitutions.
  • Catalytic systems : Pd(OAc)₂/Xantphos enables Suzuki coupling at the para position without affecting the ethylamine group.
  • Microwave-assisted synthesis : Reduces reaction time for Ullmann couplings (e.g., aryl halide amination) by 70% .

Advanced: How does this compound compare to structurally similar amines (e.g., 4-ethylaniline) in terms of metabolic pathways?

Answer:

  • Hepatic metabolism : CYP2D6 mediates N-dealkylation, producing 4-ethylaniline as a primary metabolite (confirmed via LC-MS/MS).
  • Toxicity : The ethylamine group increases methemoglobinemia risk compared to 4-ethylaniline; monitor via UV-vis spectroscopy (λmax 630 nm for methemoglobin) .

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